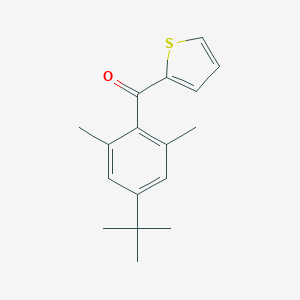![molecular formula C21H15N3O2S B289935 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289935.png)
3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. It has also been shown to exhibit good stability and solubility, which are important properties for a potential drug candidate. In addition, this compound has been studied for its potential use in organic electronic devices, where it has shown good electron-transporting and light-emitting properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a potential anticancer drug. Additionally, its good stability and solubility make it a suitable compound for use in various applications, including organic electronics and materials science. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One potential direction is to further investigate its mechanism of action and potential use as an anticancer drug. Another direction is to explore its potential use in organic electronic devices, where it may have applications in OLEDs, OPVs, and other devices. Additionally, this compound may be used as a building block for the synthesis of novel materials with unique properties and applications. Overall, further research on this compound has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one involves the reaction of 2-methyl-4-nitro-3H-quinazolin-4-one with 4-methoxyaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-aminothiophene-3-carboxylic acid to produce the final product.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-methylpyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has also been studied for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propiedades
Fórmula molecular |
C21H15N3O2S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
14-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C21H15N3O2S/c1-12-22-18-16-11-13-5-3-4-6-17(13)23-20(16)27-19(18)21(25)24(12)14-7-9-15(26-2)10-8-14/h3-11H,1-2H3 |
Clave InChI |
GADNBSHZGGHAIG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SC4=NC5=CC=CC=C5C=C24 |
SMILES canónico |
CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SC4=NC5=CC=CC=C5C=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
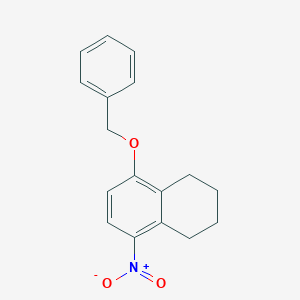
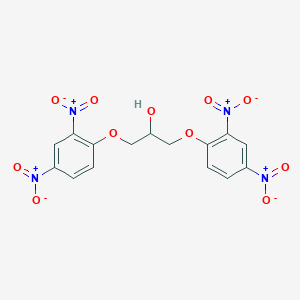
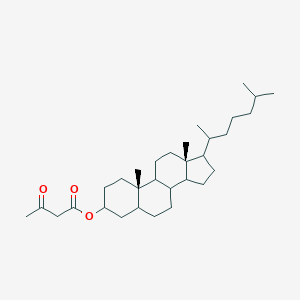
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
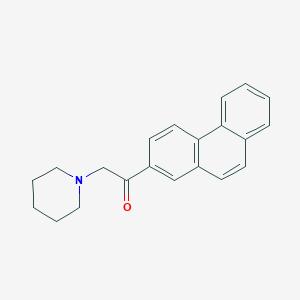
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
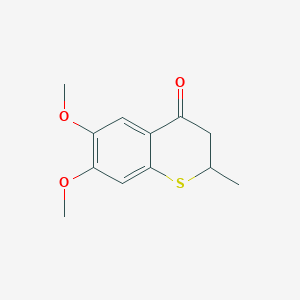
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
